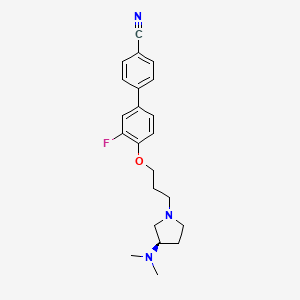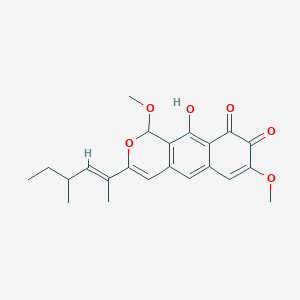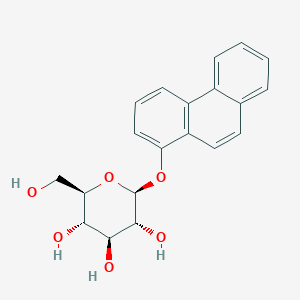
N-Desmethyl-Rosuvastatin
Übersicht
Beschreibung
N-Desmethyl rosuvastatin is a metabolite of rosuvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. Rosuvastatin works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. N-Desmethyl rosuvastatin retains some of the pharmacological activity of its parent compound, contributing to its overall therapeutic effects .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl rosuvastatin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of rosuvastatin and its metabolites.
Biology: Studies on N-Desmethyl rosuvastatin help understand the metabolic pathways and pharmacokinetics of rosuvastatin.
Medicine: Research on its pharmacological effects contributes to the development of more effective cholesterol-lowering therapies.
Industry: It is used in the pharmaceutical industry for quality control and formulation development .
Wirkmechanismus
Target of Action
N-Desmethyl rosuvastatin, like its parent compound rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the synthesis of cholesterol, a type of lipid that is essential for various cellular functions but can lead to cardiovascular disease when present in excess .
Mode of Action
N-Desmethyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of this enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol . This inhibition results in a decrease in the endogenous production of cholesterol in the liver .
Biochemical Pathways
The primary biochemical pathway affected by N-Desmethyl rosuvastatin is the mevalonate pathway , which leads to the production of cholesterol and other important biomolecules . By inhibiting HMG-CoA reductase, N-Desmethyl rosuvastatin reduces the production of mevalonic acid, thereby decreasing the synthesis of cholesterol . This results in a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, stimulating the uptake and catabolism of LDL .
Pharmacokinetics
N-Desmethyl rosuvastatin is primarily formed by the action of the enzyme cytochrome P450 2C9 . The major route of excretion is via the feces, with about 90% of the administered dose being eliminated as unchanged drug . The elimination half-life of rosuvastatin is approximately 19 hours .
Result of Action
The action of N-Desmethyl rosuvastatin leads to a decrease in the levels of cholesterol, particularly low-density lipoprotein cholesterol (LDL-C), which is sometimes referred to as “bad cholesterol” due to its association with cardiovascular disease . This reduction in LDL-C levels is beneficial in the management of dyslipidemia and the prevention of cardiovascular disease .
Action Environment
The action of N-Desmethyl rosuvastatin can be influenced by various environmental factors. It is also hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors could potentially influence the stability and efficacy of N-Desmethyl rosuvastatin.
Biochemische Analyse
Biochemical Properties
N-Desmethyl rosuvastatin plays a significant role in biochemical reactions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial for cholesterol synthesis. This inhibition leads to a decrease in cholesterol production and an increase in the uptake of low-density lipoprotein cholesterol by the liver. N-Desmethyl rosuvastatin interacts with various biomolecules, including cytochrome P450 enzymes such as CYP2C9, CYP2C19, and CYP3A4, which are involved in its metabolism . The interactions with these enzymes are essential for its biotransformation and subsequent pharmacological effects.
Cellular Effects
N-Desmethyl rosuvastatin affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to reduce the levels of low-density lipoprotein cholesterol in hepatocytes by increasing the expression of LDL receptors on the cell surface . This upregulation enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering overall cholesterol levels. Additionally, N-Desmethyl rosuvastatin may impact muscle cells, potentially leading to muscle pain or weakness in some individuals .
Molecular Mechanism
The molecular mechanism of N-Desmethyl rosuvastatin involves its competitive inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase. By binding to the active site of this enzyme, N-Desmethyl rosuvastatin prevents the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis . This inhibition results in decreased cholesterol production and increased uptake of LDL cholesterol by hepatocytes. Furthermore, N-Desmethyl rosuvastatin may influence gene expression by modulating transcription factors involved in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethyl rosuvastatin can change over time. Studies have shown that the compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to N-Desmethyl rosuvastatin in vitro has demonstrated sustained inhibition of cholesterol synthesis and consistent upregulation of LDL receptors in hepatocytes. Prolonged exposure may also lead to adaptive responses, such as increased expression of compensatory pathways involved in cholesterol homeostasis .
Dosage Effects in Animal Models
The effects of N-Desmethyl rosuvastatin vary with different dosages in animal models. At therapeutic doses, the compound effectively lowers cholesterol levels without significant adverse effects . At higher doses, N-Desmethyl rosuvastatin may induce toxic effects, such as hepatotoxicity and muscle damage . These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
N-Desmethyl rosuvastatin is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major enzyme responsible for its formation is CYP2C9, with minor contributions from CYP2C19 and CYP3A4 . The compound undergoes further metabolism to produce inactive metabolites, which are excreted primarily through the feces . The involvement of these enzymes in its metabolism underscores the potential for drug-drug interactions and variability in individual responses to therapy.
Transport and Distribution
N-Desmethyl rosuvastatin is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, particularly albumin, which facilitates its transport in the bloodstream . The compound is selectively taken up by hepatocytes, where it exerts its primary effects on cholesterol metabolism . This selective uptake is mediated by specific transporters and binding proteins that recognize N-Desmethyl rosuvastatin and facilitate its entry into target cells.
Subcellular Localization
The subcellular localization of N-Desmethyl rosuvastatin is primarily within the cytoplasm and endoplasmic reticulum of hepatocytes. This localization is crucial for its activity, as it allows the compound to interact with 3-hydroxy-3-methylglutaryl coenzyme A reductase and other enzymes involved in cholesterol synthesis . Additionally, N-Desmethyl rosuvastatin may undergo post-translational modifications that influence its targeting to specific cellular compartments, further modulating its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl rosuvastatin typically involves the demethylation of rosuvastatin. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the efficient conversion of rosuvastatin to N-Desmethyl rosuvastatin .
Industrial Production Methods
Industrial production of N-Desmethyl rosuvastatin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow chemistry and high-throughput screening may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl rosuvastatin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions may convert N-Desmethyl rosuvastatin to other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rosuvastatin: The parent compound with higher potency.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin with a different metabolic profile and potency.
Uniqueness
N-Desmethyl rosuvastatin is unique due to its specific metabolic pathway and partial retention of the pharmacological activity of rosuvastatin. It has a distinct pharmacokinetic profile, contributing to the overall therapeutic effects of rosuvastatin therapy .
Eigenschaften
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O6S/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H,28,29)(H,23,24,25)/b9-8+/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUKMHIJCDJSIJ-GUFYHEMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190660 | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371775-74-5 | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371775745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL ROSUVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED3SYK2A2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1S,2R)-2-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylpropyl]oxy]acetic acid](/img/structure/B1241387.png)

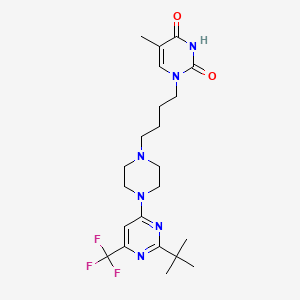
![(2R)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1241390.png)
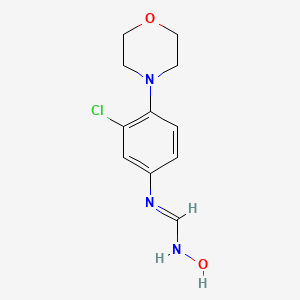


![1H-Imidazole, 4-[3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B1241396.png)
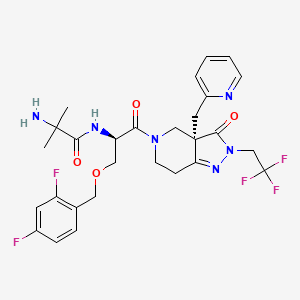
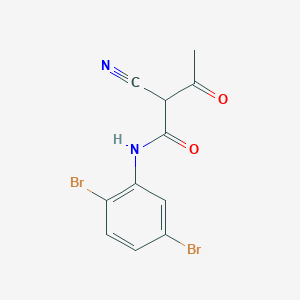
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
